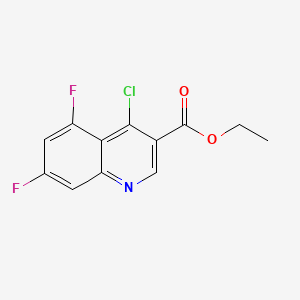
Ethyl 1-chloro-6,8-difluoro-1,2-dihydroquinoxaline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 311346-69-7 . It has a molecular weight of 271.65 and its IUPAC name is ethyl 4-chloro-5,7-difluoro-3-quinolinecarboxylate . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is 1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.65 . Its linear formula is C12H8CLF2NO2 . Unfortunately, additional physical and chemical properties like melting point, boiling point, or solubility were not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Synthesis of Halogenated Derivatives : Podányi et al. (1996) reported the synthesis of Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its halogenated derivatives, focusing on their NMR spectral analysis. The study provides foundational knowledge on structural characterization vital for further chemical and pharmacological studies Podányi et al., 1996.
Antibacterial Potential : Research by Krishnakumar et al. (2012) explored quinoline-3-carboxylates, closely related to Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate, for their antibacterial activity. This indicates the compound's potential as a precursor for developing antibacterial agents Krishnakumar et al., 2012.
Microwave-Assisted Synthesis : Song Bao-an (2012) demonstrated the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave assistance, highlighting efficient synthesis methods that could be applicable to related compounds Song Bao-an, 2012.
Potential Applications in Drug Discovery
Synthetic Applications : A study by Li et al. (2019) on the synthesis of novel halomethylquinoline derivatives, including Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, underscores the utility of these compounds in synthesizing structurally diverse molecules with potential antibacterial and antitubercular activities Li et al., 2019.
Antibacterial Agent Synthesis : Balaji et al. (2013) focused on synthesizing 2-chloroquinolin-4-pyrimidine carboxylate derivatives with antibacterial properties, suggesting the role of similar quinoline derivatives in combating bacterial infections Balaji et al., 2013.
Safety and Hazards
Based on the Safety Data Sheet, Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if ingested, medical attention should be sought immediately . The compound should be handled with personal protective equipment and adequate ventilation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate involves the reaction of 4-chloro-5,7-difluoroquinoline-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent.", "Starting Materials": [ "4-chloro-5,7-difluoroquinoline-3-carboxylic acid", "Ethyl alcohol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add 4-chloro-5,7-difluoroquinoline-3-carboxylic acid to a round-bottom flask", "Add ethyl alcohol to the flask and mix well", "Add a dehydrating agent (e.g. sulfuric acid) to the flask and mix well", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Add water to the mixture to dissolve any remaining solid", "Extract the organic layer with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate as a yellow solid" ] } | |
Numéro CAS |
311346-69-7 |
Formule moléculaire |
C11H9ClF2N2O2 |
Poids moléculaire |
274.65 g/mol |
Nom IUPAC |
ethyl 1-chloro-6,8-difluoro-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-5-15-8-4-6(13)3-7(14)10(8)16(9)12/h3-5,9H,2H2,1H3 |
Clé InChI |
MSWOYOIBGPPIIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)F)F |
SMILES canonique |
CCOC(=O)C1C=NC2=C(N1Cl)C(=CC(=C2)F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



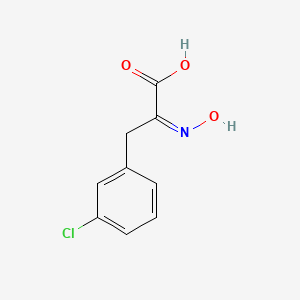
![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)
![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)
![3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2980434.png)

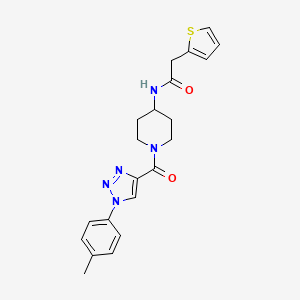
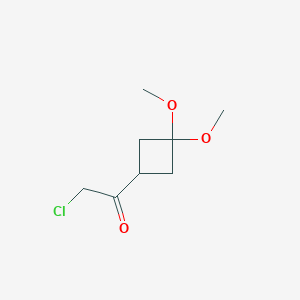

![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)
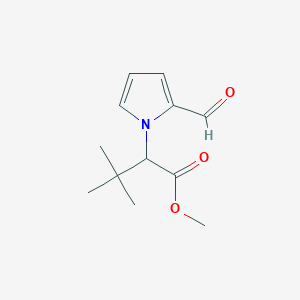
![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)
![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)